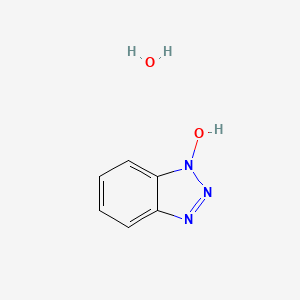

Hidrato de 1-Hidroxibenzotriazol

Descripción general

Descripción

1-Hydroxybenzotriazole hydrate (HOBt hydrate) is a hydrated form of HOBt . It is a nucleophilic additive commonly used in synthetic chemistry . It is widely employed as a catalyst or stoichiometric additive to accelerate nucleophilic acyl substitution reactions, specifically amidations . Additionally, it is also used in the synthesis of peptides and nucleotides .

Synthesis Analysis

A synthesis technique of 1-hydroxybenzotriazole involves dissolving o-Nitrochlorobenzene in toluene, adding hydrazine hydrate, stirring for 10-20 minutes, heating up, incubating between 110-120 ℃, backflow reaction for 3-5 hours, and separating the water that the reaction generates .

Molecular Structure Analysis

The molecular formula of 1-Hydroxybenzotriazole hydrate is C6H5N3O . Its molecular weight is 135.1234 .

Chemical Reactions Analysis

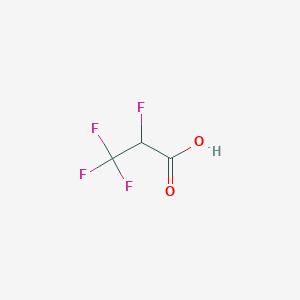

1-Hydroxybenzotriazole hydrate is used as a condensation reagent to prepare Poly-γ-glutamic acid methyl ester from a dimer of γ-glutamic acid . It is also used to prepare Oxadiazoles via cyclo condensation of amidoximes with trifluoroacetic anhydride or benzoic acid derivatives .

Physical And Chemical Properties Analysis

1-Hydroxybenzotriazole hydrate is a solid substance . It has a melting point of 155-158 °C .

Aplicaciones Científicas De Investigación

Síntesis de β-Péptidos

El hidrato de 1-hidroxibenzotriazol se utiliza como reactivo para la síntesis de β-péptidos mediante acoplamiento de aminoácidos asistido por microondas. Este método mejora la eficiencia y la velocidad de la formación del enlace peptídico .

Síntesis en Mancha de Glicopéptidos

Juega un papel importante en la síntesis en mancha de glicopéptidos, una técnica utilizada para la síntesis rápida y paralela de matrices de péptidos en soportes de membrana celulósica .

Agente de Desprotección

Este compuesto se utiliza como agente de desprotección para la eliminación del grupo protector Fmoc (9-fluorenilmetoxocarbonilo), un paso común en la síntesis de péptidos .

Síntesis de Amidas

Como reactivo de acoplamiento, facilita la síntesis de amidas mediante una reacción de condensación entre el éster/ácido activado y el grupo amino de los aminoácidos protegidos .

Supresor de Racemización

Durante la síntesis de péptidos, el this compound actúa como un supresor de racemización, lo cual es crucial para mantener la integridad quiral de los aminoácidos .

Preparación de Éster Metílico del Ácido Poli-γ-glutámico

Se puede utilizar como un reactivo de condensación para preparar éster metílico del ácido poli-γ-glutámico a partir de un dímero del ácido γ-glutámico .

Síntesis de Oxadiazoles

Este compuesto participa en la síntesis de oxadiazoles mediante cicloadición de amidoximas con anhídrido trifluoroacético o derivados del ácido benzoico .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Hydroxybenzotriazole hydrate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of amide bonds between amino acids. This compound interacts with various enzymes and proteins, including those involved in peptide bond formation. The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds .

Cellular Effects

1-Hydroxybenzotriazole hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is used in the synthesis of peptides that can modulate cellular functions. For example, peptides synthesized using 1-Hydroxybenzotriazole hydrate can interact with cell surface receptors, influencing cell signaling pathways and altering gene expression. Additionally, these peptides can affect cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1-Hydroxybenzotriazole hydrate involves its role as a coupling reagent in peptide synthesis. It facilitates the formation of activated esters, which react with amines to form amides. This process is crucial for the synthesis of peptides and other biomolecules. The hydroxyl group on the benzotriazole ring enhances the reactivity of the compound, making it an effective catalyst for amide bond formation. Additionally, 1-Hydroxybenzotriazole hydrate suppresses racemization, ensuring the synthesis of peptides with the desired stereochemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxybenzotriazole hydrate can change over time. The compound is relatively stable, but its effectiveness as a coupling reagent can decrease if it degrades. Long-term studies have shown that 1-Hydroxybenzotriazole hydrate maintains its activity over extended periods, making it suitable for use in various biochemical applications. It is essential to store the compound properly to prevent degradation and ensure consistent results in peptide synthesis .

Dosage Effects in Animal Models

The effects of 1-Hydroxybenzotriazole hydrate can vary with different dosages in animal models. At low doses, the compound is effective in facilitating peptide synthesis without causing significant adverse effects. At high doses, it may exhibit toxic effects, including gastrointestinal irritation and potential toxicity to aquatic organisms. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing adverse reactions .

Metabolic Pathways

1-Hydroxybenzotriazole hydrate is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors involved in the formation of amide bonds. The compound’s role in these pathways is to facilitate the coupling of amino acids, ensuring the efficient synthesis of peptides. Additionally, 1-Hydroxybenzotriazole hydrate can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, 1-Hydroxybenzotriazole hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments, where it exerts its effects on peptide synthesis. The distribution of 1-Hydroxybenzotriazole hydrate within cells is crucial for its activity as a coupling reagent .

Subcellular Localization

1-Hydroxybenzotriazole hydrate exhibits specific subcellular localization, which is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that 1-Hydroxybenzotriazole hydrate is available at the sites where peptide synthesis occurs, enhancing its effectiveness as a coupling reagent .

Propiedades

IUPAC Name |

1-hydroxybenzotriazole;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPKRYGDFTMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924462 | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123333-53-9, 80029-43-2 | |

| Record name | 1-Hydroxy-1H-benzotriazole hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080029432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxybenzotriazole Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

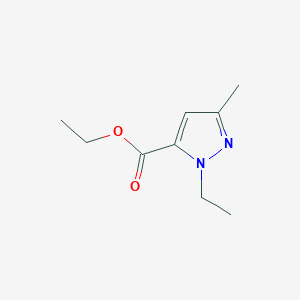

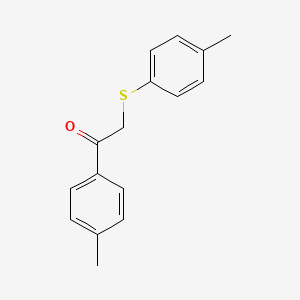

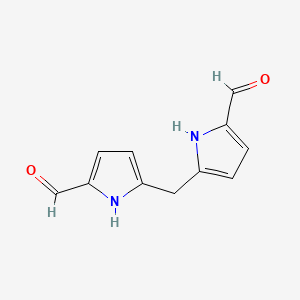

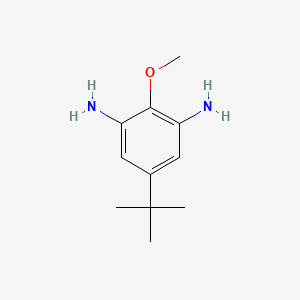

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

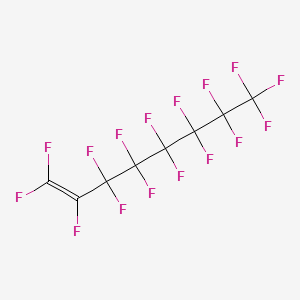

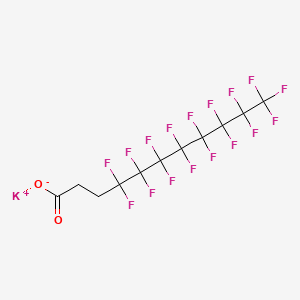

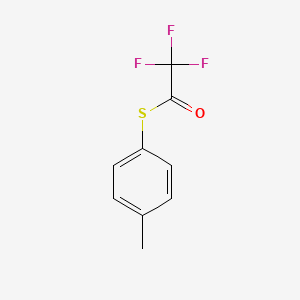

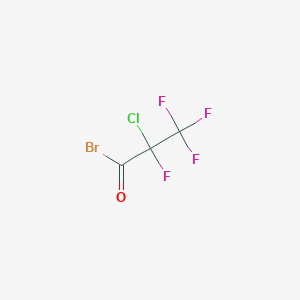

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 1-hydroxybenzotriazole hydrate in the provided research papers?

A1: In the provided research articles, 1-hydroxybenzotriazole hydrate (HOBt) consistently appears as a coupling agent in peptide synthesis [, , , , , ]. It is frequently used in conjunction with carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to facilitate the formation of amide bonds between amino acids [, , , , , ]. This process is crucial for constructing peptides, which are short chains of amino acids that form the building blocks of proteins.

Q2: Why is HOBt often used with EDC in peptide synthesis?

A2: While EDC effectively activates carboxylic acids for peptide bond formation, the reaction can lead to undesirable side products []. HOBt plays a crucial role by reacting with the activated intermediate, forming a more stable ester that is less prone to side reactions []. This improves the yield and purity of the desired peptide product.

Q3: Beyond peptide synthesis, was HOBt explored for other applications in the research?

A3: Yes, one study investigated the potential of Trichoderma asperellum LBKURCC1 laccase crude extract for decolorizing the anthraquinone dye Acid Blue 25 []. The researchers explored whether HOBt could act as a redox mediator to enhance the enzyme's activity in breaking down the dye []. Although the addition of HOBt did not lead to successful dye decolorization in this specific context, it highlights the potential of HOBt to be investigated in different applications beyond its established role in peptide synthesis.

Q4: Were there any studies exploring modifications to the basic structure of HOBt?

A4: While the provided research primarily employs HOBt in its standard form, one study investigated alternative modifications at the C-5 position of 2'-deoxyuridine for enhanced duplex stability in antisense oligonucleotides []. Although this research focuses on modifying nucleotides rather than HOBt itself, it showcases the concept of chemical modification to enhance the properties and functionality of molecules used in bioconjugation and other applications.

Q5: Are there any safety concerns associated with using HOBt?

A5: One study focused on the acute toxicological evaluation of 1-hydroxybenzotriazole hydrate []. While this specific paper is not available in the provided set, it indicates that research has been conducted to understand the safety profile of HOBt. Researchers and users should always refer to the latest safety data sheets and handle HOBt with appropriate precautions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)

![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)